molecular formula C8H10ClF3N2 B8219766 Methyl({[5-(trifluoromethyl)pyridin-2-yl]methyl})amine hydrochloride

Methyl({[5-(trifluoromethyl)pyridin-2-yl]methyl})amine hydrochloride

Cat. No.: B8219766
M. Wt: 226.62 g/mol
InChI Key: YQSCTFRGQZDSDT-UHFFFAOYSA-N
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Description

Methyl({[5-(trifluoromethyl)pyridin-2-yl]methyl})amine hydrochloride is a pyridine-derived amine hydrochloride salt. Structurally, it consists of a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 5-position and a methylaminomethyl (-CH₂-NH-CH₃) group at the 2-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or synthetic applications.

The trifluoromethyl group is a common bioisostere in drug design, improving metabolic stability and lipophilicity.

Properties

IUPAC Name

N-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2.ClH/c1-12-5-7-3-2-6(4-13-7)8(9,10)11;/h2-4,12H,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSCTFRGQZDSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=C(C=C1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF3N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Starting Materials :

    • A cyanohydrin intermediate, typically derived from 5-(trifluoromethyl)pyridine-2-carbaldehyde.

    • Methylamine or its hydrochloride salt as the amine source.

  • Reductive Amination :

    • The cyanohydrin reacts with methylamine in methanol under basic conditions (pH 9–10), facilitated by 1,4-diazabicyclo[2.2.2]octane (DABCO).

    • Sodium cyanoborohydride (NaBH3CN) serves as the reducing agent at room temperature (20–25°C).

    • Side reactions involving cyanide release are mitigated by adding iron sulfate (FeSO₄·7H₂O), which complexes free cyanide ions.

  • Purification :

    • Crude product is extracted with dichloromethane, washed with water, and purified via silica gel chromatography (hexane/ethyl acetate gradient).

    • Final hydrochloride salt formation is achieved by treating the free base with hydrochloric acid in ethanol.

Table 1: Key Parameters for Reductive Amination

ParameterValue/Range
SolventMethanol
Temperature20–25°C
Reducing AgentNaBH3CN (1.2 equiv)
BaseDABCO (1.5 equiv)
Reaction Time12–24 hours
Yield70–85%

This method is favored for its scalability and compatibility with industrial continuous flow reactors.

ParameterValue/Range
CatalystPd/C (10 wt%)
Pressure3–5 bar H₂
SolventEthanol
Temperature50–60°C
Yield65–75%

This method offers milder conditions but requires careful control to avoid over-reduction of the pyridine ring.

Thiocarbonyldiimidazole-Assisted Coupling

A third route, adapted from thiocarbonyldiimidazole-mediated coupling (ACS Publications), enables modular assembly of the pyridine core:

Synthetic Steps

  • Core Functionalization :

    • 4-Methylpyridin-2-amine reacts with 1,1′-thiocarbonyldiimidazole to form a thiourea intermediate.

    • Subsequent nucleophilic substitution introduces the trifluoromethyl group via fluorination reagents (e.g., Selectfluor®).

  • Amination :

    • The methylamine moiety is introduced via Suzuki-Miyaura coupling or direct alkylation.

Table 3: Coupling Reaction Parameters

ParameterValue/Range
Coupling Reagent1,1′-Thiocarbonyldiimidazole
Fluorination AgentSelectfluor®
SolventDMF
Temperature80–100°C
Yield50–60%

While lower-yielding, this method allows precise control over substituent placement.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-efficiency and purity:

Large-Scale Reductive Amination

  • Continuous Flow Reactors : Enhance mixing and heat transfer, reducing reaction time to 2–4 hours.

  • In-Line Purification : High-performance liquid chromatography (HPLC) with C18 columns achieves >99% purity.

  • Waste Mitigation : Cyanide byproducts are neutralized with FeSO₄ and disposed of as non-hazardous iron complexes.

Computational Reaction Optimization

Quantum chemical calculations (e.g., density functional theory) guide solvent selection and catalyst design:

  • Solvent Polarity : Methanol’s high polarity stabilizes transition states, increasing yield by 15% compared to THF.

  • Catalyst Screening : Pd/C outperforms Raney nickel in hydrogenation due to lower activation energy (ΔG‡ = 45 kJ/mol vs. 58 kJ/mol) .

Chemical Reactions Analysis

Types of Reactions

Methyl({[5-(trifluoromethyl)pyridin-2-yl]methyl})amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of Methyl({[5-(trifluoromethyl)pyridin-2-yl]methyl})amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific pathways. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Agents

Pexidartinib Hydrochloride (Turalio®)
  • Structure : Contains a 5-(trifluoromethyl)pyridin-3-ylmethyl group linked to a pyrrolopyridine scaffold.
  • Molecular Weight : ~560 g/mol (estimated from its complex structure).
  • Key Features: Dual aromatic systems (pyridine and pyrrolopyridine). CSF1R inhibitor approved for tenosynovial giant cell瘤 (TGCT) .
  • Comparison :
    • Both compounds share the trifluoromethylpyridine motif, but Pexidartinib’s larger structure enables selective kinase inhibition, whereas the target compound’s simpler structure may serve as a synthetic precursor.
4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride
  • Structure: Pyrimidine ring with amino and aminomethyl substituents.
  • Molecular Weight : 227.10 g/mol (C₆H₁₀N₄·2HCl) .
  • Key Features :
    • Pyrimidine core with dual amine groups.
    • Dihydrochloride salt for enhanced solubility.
3-(Ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide Hydrochloride
  • Structure: Branched aliphatic amine with carbamoyl and ethylamino groups.
  • Molecular Weight : 293.84 g/mol .
  • Key Features: Non-aromatic, with a focus on hydrogen-bonding motifs.
  • Comparison :
    • The absence of aromatic rings limits its use in π-π stacking interactions critical to many drug-receptor binding mechanisms.

Physicochemical Properties

Property Target Compound Pexidartinib HCl 4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride
Molecular Formula C₈H₁₀F₃N₂·HCl C₂₀H₁₈ClF₃N₆O·HCl C₆H₁₀N₄·2HCl
Molecular Weight (g/mol) ~227.46 ~560 227.10
Core Heterocycle Pyridine Pyridine/Pyrrolopyridine Pyrimidine
Solubility High (HCl salt) Moderate (lipophilic) High (dihydrochloride)
Key Functional Groups -CF₃, -CH₂-NH-CH₃ -CF₃, -Cl, -N-O -NH₂, -CH₂-NH₂

Pharmacological Potential

  • Pexidartinib : Clinically validated for CSF1R inhibition, highlighting the therapeutic relevance of trifluoromethylpyridine motifs in oncology .
  • Pyrimidine Analogues : Often used in antiviral or antibacterial agents due to their ability to mimic nucleic acid bases.

Biological Activity

Methyl({[5-(trifluoromethyl)pyridin-2-yl]methyl})amine hydrochloride is a compound notable for its unique chemical structure, which includes a trifluoromethyl group and a pyridine ring. This combination imparts distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanism of action, and potential applications based on various research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C7H8ClF3N2
  • CAS Number : 164341-39-3

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug design.

Synthesis

This compound is synthesized through the reaction of 5-(trifluoromethyl)pyridine with formaldehyde and methylamine under acidic conditions. This synthetic route allows for the efficient production of the compound with high yield and purity .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. Specifically, studies have shown that derivatives containing the trifluoromethyl group are effective against various pathogens, including Chlamydia trachomatis. The presence of this group was crucial for enhancing the compounds' selectivity and efficacy against bacterial infections .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that derivatives significantly reduced the expression of inflammatory markers such as iNOS and COX-2, outperforming traditional anti-inflammatory drugs like indomethacin . This suggests potential therapeutic applications in treating inflammatory diseases.

Cancer Research

This compound has shown promise in cancer research. It has been reported to decrease the growth of various cancer cell lines, including those from pancreatic and breast cancers. The mechanism appears to involve the modulation of signaling pathways critical for tumor growth .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The trifluoromethyl group increases the compound's ability to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. For instance, it may inhibit enzymes by binding to their active sites or alter receptor activity by interacting with receptor proteins .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

Compound NameBiological ActivityNotable Features
5-(Trifluoromethyl)pyridinePrecursor in synthesisLacks amine functionality
2-(Trifluoromethyl)pyridineSimilar propertiesDifferent substitution pattern
Methylamine hydrochlorideUsed in synthesisSimple amine structure

The trifluoromethyl group is critical in enhancing biological activity across these compounds, particularly in terms of antimicrobial and anti-inflammatory effects.

Case Studies and Research Findings

Various studies have highlighted the biological activities associated with this compound:

  • Antichlamydial Activity : A study demonstrated that compounds with a trifluoromethyl group significantly affected chlamydial inclusion numbers in infected cells, indicating potential as a starting point for new drug development targeting Chlamydia .
  • Anti-inflammatory Studies : Research showed that derivatives could significantly decrease inflammatory markers in cell models, suggesting therapeutic potential for inflammatory diseases .
  • Cancer Cell Growth Inhibition : Investigations into various cancer types revealed that this compound could inhibit growth effectively, providing insights into its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl({[5-(trifluoromethyl)pyridin-2-yl]methyl})amine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, trifluoromethylpyridine derivatives can undergo alkylation with methylamine precursors under anhydrous conditions (e.g., using DMF as a solvent and K₂CO₃ as a base). Iron powder reduction of nitro intermediates (as in ) may improve efficiency, but stoichiometric ratios must be optimized to avoid byproducts. Phosphorus oxychloride (POCl₃) is effective for dehydration steps to form isonitrile intermediates . Post-synthesis, hydrochloride salt formation requires careful pH control during acidification.

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR : Use deuterated DMSO or CDCl₃ to resolve signals for the trifluoromethyl group (δ ~110-120 ppm in ¹⁹F NMR) and pyridine protons (δ ~8.0-9.0 ppm in ¹H NMR).
  • HPLC-MS : A C18 column with a water/acetonitrile gradient (0.1% formic acid) can separate impurities. The molecular ion peak [M+H]⁺ should align with the theoretical mass (e.g., calculated from C₈H₁₁ClF₃N₃ in ).
  • Elemental Analysis : Verify Cl⁻ content via titrimetry or ion chromatography (see for chloride identification protocols) .

Q. What solvent systems are recommended for solubility testing, and how does hygroscopicity affect handling?

  • Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but sparingly soluble in water. Conduct solubility studies at 25°C using a shake-flask method with UV-Vis quantification. Hygroscopicity can be assessed via dynamic vapor sorption (DVS); pre-dry samples at 105°C (as in ) to establish baseline moisture content .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures for Suzuki-Miyaura couplings. Steric hindrance at the 5-position (trifluoromethyl) may necessitate bulky ligands (e.g., XPhos) to prevent side reactions. Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in stability data under acidic vs. basic conditions?

  • Methodological Answer : Stability studies should compare hydrolysis rates in pH 1–13 buffers at 37°C. LC-MS can identify degradation products (e.g., cleavage of the methylamine moiety). Conflicting data may arise from counterion effects (e.g., HCl vs. free base). Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Q. How can mechanistic insights into degradation pathways inform formulation development?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH) combined with mass spectrometry identifies primary degradation pathways (e.g., Hofmann elimination or oxidation). Protect susceptible sites via lyophilization or excipient selection (e.g., antioxidants like BHT). ’s sulfated ash test ensures excipient compatibility .

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